molecular formula C23H24FN7O2 B2726363 8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 941924-29-4

8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2726363
CAS RN: 941924-29-4
M. Wt: 449.49
InChI Key: DNUORBVDUITIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H24FN7O2 and its molecular weight is 449.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant and Anxiolytic Potential

A study by Zagórska et al. (2016) synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their affinity towards serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. One derivative demonstrated significant potential as an antidepressant in vivo, showing better potency than the reference anxiolytic drug, diazepam. This suggests these compounds may have applications in treating depression and anxiety disorders (Zagórska et al., 2016).

Anticonvulsant Activity

Kelley et al. (1995) explored analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine for anticonvulsant activity, finding that modifications to the imidazole ring impacted activity against maximal electroshock-induced seizures in rats. This work contributes to understanding the structural requirements for anticonvulsant properties in purine derivatives (Kelley et al., 1995).

Adenosine Receptor Antagonism

Research into imidazo[1,2-c]pyrazolo[4,3-e]pyrimidines, including derivatives with fluorobenzyl groups, has shown activity against adenosine A2 and A1 receptors. These compounds may serve as leads for developing new therapeutic agents targeting adenosine receptors, which are implicated in various physiological processes and diseases (Gatta et al., 1993).

Molecular Modeling and SAR Studies

A study by Baraldi et al. (2008) on imidazo[2,1-f]purinones as A3 adenosine receptor antagonists highlighted the importance of substitutions at specific positions to enhance potency and hydrophilicity. This research aids in the design of new antagonists with improved therapeutic profiles (Baraldi et al., 2008).

properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN7O2/c1-15-16(2)31-19-20(26-22(31)29(15)11-6-10-28-12-9-25-14-28)27(3)23(33)30(21(19)32)13-17-7-4-5-8-18(17)24/h4-5,7-9,12,14H,6,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUORBVDUITIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.